1-(Perfluorooctyl)docosane
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Overview
Description
1-(Perfluorooctyl)docosane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is part of the broader class of perfluorocarbons, known for their stability and resistance to degradation.
Scientific Research Applications
1-(Perfluorooctyl)docosane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on molecular stability and reactivity.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique magnetic properties.
Medicine: Explored for its use in drug delivery systems and as a component in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings, due to its chemical inertness and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluorooctyl)docosane typically involves the fluorination of long-chain hydrocarbons. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. These methods allow for the large-scale production of highly fluorinated compounds with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Perfluorooctyl)docosane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: These reactions can occur in the presence of strong nucleophiles or under high-energy conditions.
Reduction Reactions: Although rare, reduction can be achieved using strong reducing agents.
Common Reagents and Conditions:
Substitution: Strong nucleophiles such as alkoxides or amines can be used.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products: The products of these reactions are typically less fluorinated derivatives or compounds with modified functional groups.
Mechanism of Action
The mechanism by which 1-(Perfluorooctyl)docosane exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s inertness makes it suitable for applications where chemical reactivity needs to be minimized.
Comparison with Similar Compounds
Perfluorooctane: Another highly fluorinated compound with similar stability and inertness.
Perfluorodecalin: Known for its use in medical applications due to its oxygen-carrying capacity.
Perfluoropolyethers: Used in high-performance lubricants and coatings.
Uniqueness: 1-(Perfluorooctyl)docosane stands out due to its long carbon chain and high degree of fluorination. This combination provides exceptional thermal stability and resistance to chemical attack, making it highly valuable in specialized applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotriacontane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(31,32)24(33,34)25(35,36)26(37,38)27(39,40)28(41,42)29(43,44)30(45,46)47/h2-22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBKJPDTNKYKGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)8(CH2)22H, C30H45F17 |
Source
|
Record name | Triacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881384 |
Source
|
Record name | 1-(Perfluorooctyl)docosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137338-40-0 |
Source
|
Record name | 1-(Perfluorooctyl)docosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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